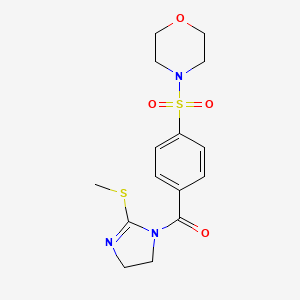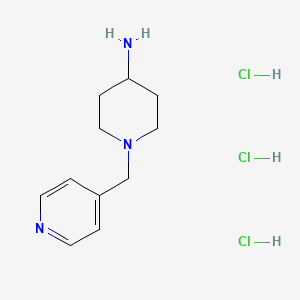
1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride is a chemical compound with the CAS Number 160357-89-1 . It has a molecular weight of 191.28 and its IUPAC name is 1-(4-pyridinylmethyl)-4-piperidinamine . The compound is typically stored at -20°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9,12H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H17N3 . It is a liquid at room temperature and is stored at -20°C .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The compound and its derivatives are prominently featured in the synthesis of other complex molecules. For instance, derivatives of pyridinylmethylpiperidine are used as intermediates in the synthesis of lafutidine, a drug used for the treatment of gastrointestinal disorders (Shen Li, 2012). Moreover, these derivatives have been evaluated for anticancer activities, showcasing their potential in developing novel therapeutic agents (Sandeep Kumar et al., 2013). The diverse chemical reactivity and potential biological activity underline their significance in medicinal chemistry research.
Development of Antagonists and Receptor Binding
Research has identified pyridinylmethylpiperidine derivatives as privileged substructures in the development of CGRP receptor antagonists, demonstrating their importance in neuropharmacology and the development of new treatments for migraines (David K. Leahy et al., 2012). Additionally, these compounds have been investigated for their receptor-binding properties, suggesting potential applications in drug discovery and development (Li Guca, 2014).
Catalysis and Synthetic Methodology
Pyridinylmethylpiperidine and its derivatives also play a role in catalysis and synthetic methodology. For example, their use in photoinduced electron transfer (PET) promoted cyclizations demonstrates their utility in the synthesis of pyrrolidines and piperidines, which are crucial structures in many natural products and pharmaceuticals (G. Pandey et al., 1994). This highlights their importance in the development of new synthetic methods.
Fluorescent Sensors and Coordination Polymers
Furthermore, derivatives of the compound have been utilized in the creation of fluorescent sensors for the detection of inorganic cations, showcasing their applications in analytical chemistry (M. Mac et al., 2010). The construction of helical silver(I) coordination polymers from flexible unsymmetrical bis(pyridyl) ligands, including those related to pyridinylmethylpiperidine, further exemplifies their versatility in materials science (Zhuyan Zhang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;;/h1-2,5-6,11H,3-4,7-9,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPFGUFJIFHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide](/img/structure/B2650252.png)
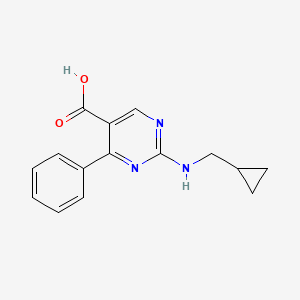
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)
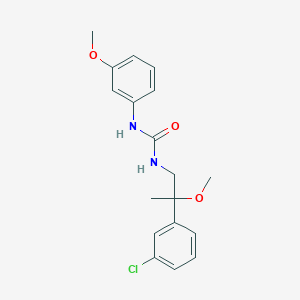
![N-benzyl-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2650257.png)
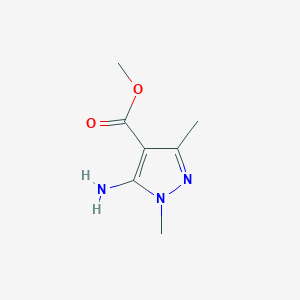
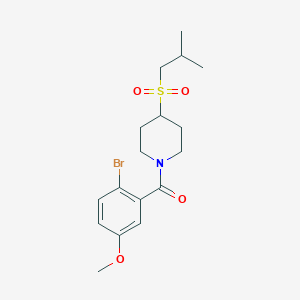
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)
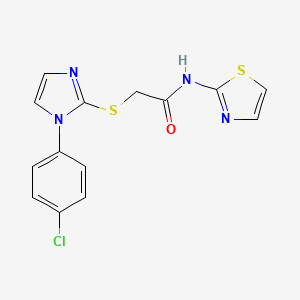
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

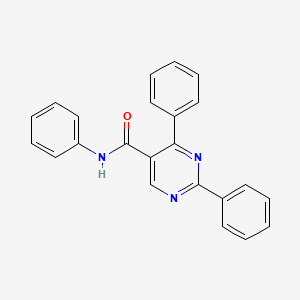
![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)
